molecular formula C16H25NO3S3 B2783808 4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide CAS No. 2415603-98-2

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2783808
CAS No.: 2415603-98-2
M. Wt: 375.56
InChI Key: DFFOELFUGDRTKS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide core with a tert-butyl group and a 1,4-dithiepan ring

Properties

IUPAC Name

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S3/c1-15(2,3)13-4-6-14(7-5-13)23(19,20)17-10-16(18)11-21-8-9-22-12-16/h4-7,17-18H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFOELFUGDRTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzenesulfonamide core, introduction of the tert-butyl group, and the construction of the 1,4-dithiepan ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the sulfonamide group would produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzenesulfonamide: Lacks the 1,4-dithiepan ring, making it less complex.

    N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide: Does not have the tert-butyl group, which may affect its reactivity and applications.

Uniqueness

The presence of both the tert-butyl group and the 1,4-dithiepan ring in 4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide makes it unique. This combination of functional groups can impart distinct chemical and physical properties, potentially leading to novel applications in various fields.

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